molecular formula C7H11BrN2 B1373813 4-Bromo-1-(2-methylpropyl)-1H-pyrazole CAS No. 1184394-32-8

4-Bromo-1-(2-methylpropyl)-1H-pyrazole

Cat. No.: B1373813
CAS No.: 1184394-32-8
M. Wt: 203.08 g/mol
InChI Key: HDXYNFLYDLDONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-methylpropyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a bromine atom and an isobutyl group in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-methylpropyl)-1H-pyrazole typically involves the bromination of 1-(2-methylpropyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-(2-methylpropyl)-1H-pyrazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole derivatives with additional functional groups like hydroxyl or carbonyl groups.

    Reduction Products: 1-(2-methylpropyl)-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-(2-methylpropyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and isobutyl group can influence the compound’s binding affinity and selectivity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Chloro-1-(2-methylpropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoro-1-(2-methylpropyl)-1H-pyrazole: Contains a fluorine atom instead of bromine.

    1-(2-methylpropyl)-1H-pyrazole: Lacks the halogen substituent.

Uniqueness: 4-Bromo-1-(2-methylpropyl)-1H-pyrazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated or non-halogenated pyrazoles may not exhibit. This uniqueness makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-1-(2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYNFLYDLDONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680209
Record name 4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184394-32-8
Record name 4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1184394-32-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Reactant of Route 5
4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-(2-methylpropyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.